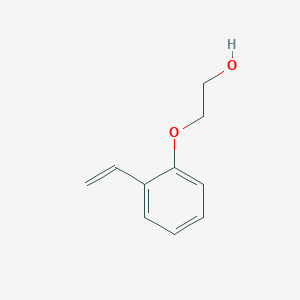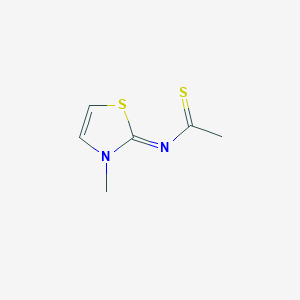
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazolylidene group attached to an ethanethioamide moiety. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- typically involves the reaction of 3-methyl-2-thiazolin-2-one with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the thiazolylidene group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thioamides or thiols.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioamides and thiols.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
Ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiamine (Vitamin B1): An essential nutrient involved in energy metabolism.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
The uniqueness of ethanethioamide, N-(3-methyl-2(3H)-thiazolylidene)- lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
特性
CAS番号 |
64949-23-1 |
|---|---|
分子式 |
C6H8N2S2 |
分子量 |
172.3 g/mol |
IUPAC名 |
N-(3-methyl-1,3-thiazol-2-ylidene)ethanethioamide |
InChI |
InChI=1S/C6H8N2S2/c1-5(9)7-6-8(2)3-4-10-6/h3-4H,1-2H3 |
InChIキー |
FSYAQXSJRUMGSN-UHFFFAOYSA-N |
正規SMILES |
CC(=S)N=C1N(C=CS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

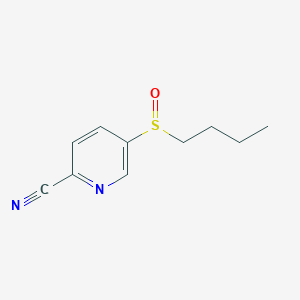
![Methyl [2-(cyclohexylamino)-2-oxoethyl]carbamate](/img/structure/B14505206.png)
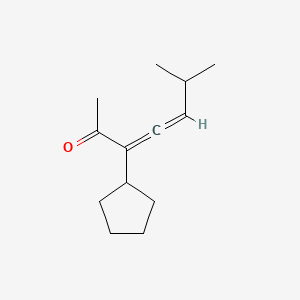
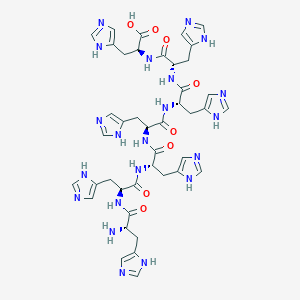
![Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate](/img/structure/B14505214.png)
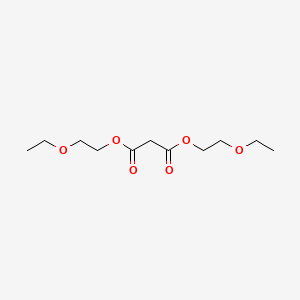
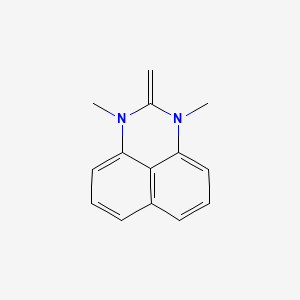

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)
